molecular formula C7H6NNaO2 B097466 Sodium 3-aminobenzoate CAS No. 17264-94-7

Sodium 3-aminobenzoate

Cat. No. B097466
CAS RN: 17264-94-7
M. Wt: 159.12 g/mol
InChI Key: BQUBXHVVWRFWJX-UHFFFAOYSA-M
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Description

Sodium 3-aminobenzoate, also known as 3-Aminobenzoic acid sodium salt, is a compound with the molecular formula C7H6NNaO2 . It has an average mass of 159.118 Da and a monoisotopic mass of 159.029617 Da . It is used therapeutically in fibrotic skin disorders .


Molecular Structure Analysis

The molecular structure of Sodium 3-aminobenzoate consists of a benzene ring with an amino group (-NH2) and a carboxylate group (-COONa) attached . The carboxylate group is ionized, making the compound soluble in water.


Chemical Reactions Analysis

Sodium 3-aminobenzoate, like other carboxylic acids, can undergo reactions such as esterification . For example, it can react with ethanol in the presence of a catalyst to form an ester .


Physical And Chemical Properties Analysis

Sodium 3-aminobenzoate has a molecular weight of 159.12 g/mol .

Scientific Research Applications

Comprehensive Analysis of Sodium 3-Aminobenzoate Applications

Sodium 3-aminobenzoate, also known as m-aminobenzoic acid sodium salt, is a compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Pharmaceutical Building Block: Sodium 3-aminobenzoate serves as a versatile building block in pharmaceuticals due to its structural flexibility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for the development of a variety of novel molecules with potential therapeutic applications .

Anticancer Research: Compounds derived from Sodium 3-aminobenzoate have shown potential in anticancer research. They exhibit properties that could be leveraged in future clinical trials to target cancer cells and inhibit tumor growth .

Alzheimer’s Disease Therapy: Research indicates that Sodium 3-aminobenzoate derivatives may have applications in anti-Alzheimer’s therapies. These compounds could play a role in the development of treatments that mitigate the progression of this neurodegenerative disease .

Antimicrobial and Antiviral Agents: The antimicrobial and antiviral properties of Sodium 3-aminobenzoate make it a candidate for the development of new drugs to combat bacterial and viral infections .

Antioxidant Properties: Sodium 3-aminobenzoate derivatives have been observed to possess antioxidant properties, which are beneficial in protecting cells from oxidative stress and could be applied in treatments for various oxidative stress-related conditions .

Anti-inflammatory Applications: Due to its anti-inflammatory effects, Sodium 3-aminobenzoate could be used in the research and development of treatments for inflammatory diseases .

Local Anesthetics Development: The compound has been used in the design of benzoate compounds that act as local anesthetics. These are crucial for procedures that require temporary pain relief without affecting consciousness, such as in minor surgical operations .

Biochemical Research: Sodium 3-aminobenzoate is involved in biochemical research, particularly in studies related to enzyme activities and metabolic pathways. It serves as a substrate for specific enzymes, which is essential for understanding metabolic processes in organisms .

Future Directions

The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.

properties

IUPAC Name

sodium;3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUBXHVVWRFWJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-05-8 (Parent)
Record name Sodium 3-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40169362
Record name Sodium 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-aminobenzoate

CAS RN

17264-94-7
Record name Sodium 3-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Sodium 3-aminobenzoate in the study?

A1: In this study, Sodium 3-aminobenzoate acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.

Q2: Does the research discuss the biological activity or applications of Sodium 3-aminobenzoate itself?

A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of Sodium 3-aminobenzoate beyond its role as a ligand in this specific chemical context [].

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